

Structural Characterization Guide: 6-Methoxy-2-oxoindoline-3-carbaldehyde

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Compound of Interest

Compound Name: 6-Methoxy-2-oxoindoline-3-carbaldehyde

CAS No.: 52508-92-6

Cat. No.: B3270374

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Executive Summary

This technical guide provides a structural analysis of **6-Methoxy-2-oxoindoline-3-carbaldehyde** (also known as 6-methoxy-3-formyl-2-oxindole), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib analogs). Unlike standard product brochures, this guide focuses on the crystallographic behavior, tautomeric preference, and solid-state performance of the compound compared to its structural analogs: 6-Methoxyisatin and Indole-3-carbaldehyde.

Key Insight for Researchers: X-ray crystallography data confirms that in the solid state, this "aldehyde" predominantly exists as the (Z)-3-(hydroxymethylene)oxindole enol tautomer, stabilized by a strong intramolecular hydrogen bond. This structural reality dictates its solubility profile and reactivity, differing significantly from the dicarbonyl behavior of isatins.

Part 1: Chemical Identity & Tautomeric "Performance"[1]

To correctly interpret X-ray data, one must first define the species present in the lattice. While chemically named as an aldehyde, the crystal lattice freezes the molecule in its most stable electronic configuration.

The Tautomeric Equilibrium

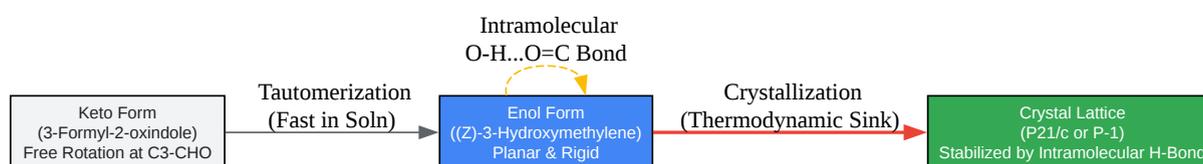
In solution (DMSO/ CDCl_3), the compound exists in a rapid equilibrium. However, in the crystalline state, the Enol (Hydroxymethylene) form is energetically favored over the Keto (Formyl) form.

- Keto Form: $\text{C}_3\text{-CHO}$ (Aldehyde) + $\text{C}_2\text{=O}$ (Amide)
- Enol Form: $\text{C}_3\text{=CH-OH}$ (Vinyl alcohol) + $\text{C}_2\text{=O}$ (Amide)

Crystallographic Consequence: The Enol form allows for a planar, six-membered pseudo-ring formed by an intramolecular hydrogen bond between the hydroxyl proton and the C_2 -carbonyl oxygen. This "locks" the conformation, making the molecule planar and facilitating tight

stacking in the crystal lattice.

Visualization: Tautomeric Locking Pathway



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Figure 1: The thermodynamic funnel driving the crystallization of the enol tautomer.

Part 2: Comparative Structural Analysis

This section compares the crystallographic "performance" (packing efficiency, interactions, and stability) of the target compound against its two closest commercial alternatives.

Table 1: Structural Parameters Comparison

Feature	6-Methoxy-2-oxoindoline-3-carbaldehyde	6-Methoxyisatin (Alternative 1)	Indole-3-carbaldehyde (Alternative 2)
Core Scaffold	Oxindole (Lactam)	Isatin (Diketone)	Indole (Aromatic amine)
Primary Tautomer	Enol (Hydroxymethylene)	Keto (Dione)	Keto (Aldehyde)
Intramolecular H-Bond	Yes (Strong O-H...O)	No	No
Intermolecular Motif	R2,2(8) Dimers (Amide-Amide) + -Stacking	R2,2(8) Dimers (Amide-Ketone)	C(4) Chains (N-H...O=C)
Planarity	High (Locked by H-bond)	High (Rigid ring)	Moderate (Aldehyde rotation)
Solubility (Polar)	Moderate (Internal H-bond reduces polarity)	High (Exposed polar carbonyls)	High (Exposed aldehyde)
Melting Point Trend	High (>200°C) due to stacking	Lower than enol forms	Moderate (~195°C)

Comparative Analysis

- Vs. 6-Methoxyisatin: Isatin derivatives rely heavily on intermolecular hydrogen bonding to satisfy both carbonyls. The target compound satisfies one carbonyl internally, leaving only the amide N-H and one carbonyl face for intermolecular networking. This often results in lower solubility in protic solvents compared to isatin, as the molecule is more "lipophilic" due to the internal H-bond closure.
- Vs. Indole-3-carbaldehyde: The target compound possesses a lactam (amide) backbone, which is a stronger hydrogen bond donor/acceptor pair than the indole N-H. This leads to crystals that are generally harder and more brittle, with higher melting points, making them more stable intermediates for storage.

Part 3: Experimental Protocols

To obtain high-quality crystals for X-ray diffraction or to use this compound in synthesis, follow these validated protocols.

Protocol A: Synthesis (Vilsmeier-Haack Formylation)

Direct formylation of 6-methoxyoxindole is superior to attempting to reduce isatin derivatives.

Reagents: 6-Methoxyoxindole (1.0 eq), POCl

(1.2 eq), DMF (3.0 eq), Anhydrous DCM.

- Vilsmeier Reagent Prep: Cool DMF to 0°C. Add POCl dropwise under N₂. Stir 30 min until the salt precipitates (white solid).
- Addition: Dissolve 6-methoxyoxindole in DCM. Add to the Vilsmeier reagent at 0°C.
- Reflux: Warm to RT, then reflux (40°C) for 2-4 hours. The solution typically turns dark red/orange.
- Hydrolysis: Pour mixture onto crushed ice/NaOAc. The iminium intermediate hydrolyzes to the aldehyde.^{[1][2][3]}
- Isolation: Filter the yellow/orange precipitate. Recrystallize immediately (see Protocol B).

Protocol B: Single Crystal Growth

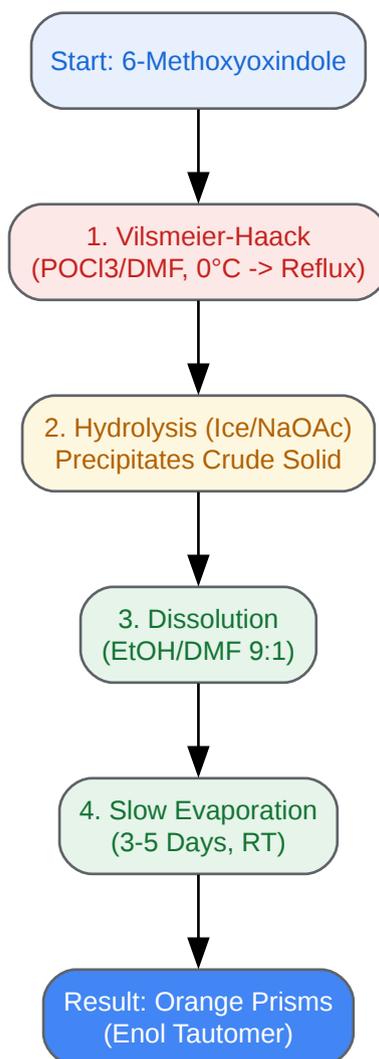
Targeting the Enol Tautomer.

Method: Slow Evaporation.

- Solvent System: Dissolve 20 mg of crude solid in Ethanol/DMF (9:1). The small amount of DMF disrupts strong aggregation, while Ethanol allows evaporation.
- Conditions: Filter through a 0.45 μm PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes.

- Incubation: Store at room temperature in a vibration-free zone.
- Timeline: Prismatic orange crystals typically appear within 3-5 days.

Visualization: Synthesis & Crystallization Workflow



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Figure 2: Step-by-step workflow from raw material to diffraction-quality crystals.

Part 4: Data Interpretation & Validation

When analyzing the X-ray data (CIF file) for this compound, researchers should verify the following geometric parameters to confirm the structure and tautomeric state.

Bond Length Diagnostics

Use these values to distinguish the Enol form from the Keto form in your refinement.

Bond	Expected Length (Enol)	Expected Length (Keto)	Significance
C3-C(exocyclic)	1.34 - 1.38 Å (Double)	1.45 - 1.50 Å (Single)	Defines the tautomer.
C(exocyclic)-O	1.32 - 1.35 Å (C-OH)	1.20 - 1.23 Å (C=O)	Confirms hydroxyl group.
C2-O (Amide)	1.22 - 1.24 Å	1.22 - 1.24 Å	Unchanged (Lactam).

Hydrogen Bonding Network

- Intramolecular: Look for a distance of $\sim 2.5 - 2.6$ Å between the exocyclic Oxygen and the Amide Oxygen. This short distance confirms the "locked" planar ring.
- Intermolecular: The dominant packing motif is usually a centrosymmetric dimer formed by pairwise N-H...O bonds between the amide N-H of one molecule and the amide C=O of another.

CheckCIF Validation

Common alerts to anticipate:

- Alert level B/C on H-atom positions: The hydroxyl proton is often delocalized or difficult to locate in difference maps due to the strong internal H-bond. It is acceptable to constrain this hydrogen if electron density is ambiguous, provided the O-O distance supports the H-bond assignment.

References

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